molecular formula C16H15N3 B039991 Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- CAS No. 122027-55-8

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Cat. No. B039991
CAS RN: 122027-55-8
M. Wt: 249.31 g/mol
InChI Key: LSWUZXAGBNEFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring. It has been found to have various biochemical and physiological effects that make it a potential candidate for medical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress. It has also been found to regulate the expression of various genes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been found to have various biochemical and physiological effects. It has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential applications in the field of medicinal chemistry. It has been found to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-. One area of research is in the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is in the exploration of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can be achieved through several methods. One of the most common methods is the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and 2-chloropyridine in the presence of a base.

Scientific Research Applications

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been found to have significant anti-inflammatory and antioxidant properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

CAS RN

122027-55-8

Product Name

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine

InChI

InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19)

InChI Key

LSWUZXAGBNEFTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3

synonyms

Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-

Origin of Product

United States

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